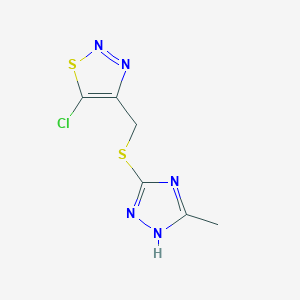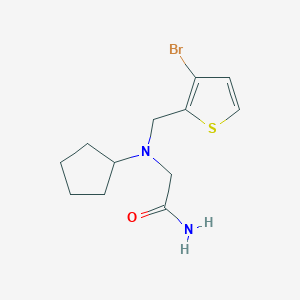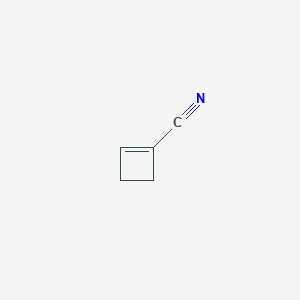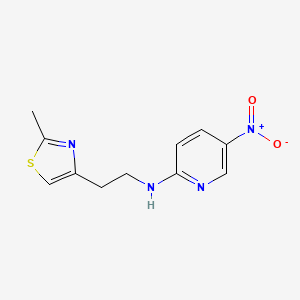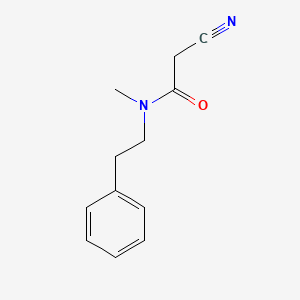
2-Cyano-N-methyl-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-methyl-N-phenethylacetamide is a chemical compound with the molecular formula C12H14N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-N-phenethylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of phenethylamine with methyl cyanoacetate under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or triethylamine, often in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methyl-N-phenethylacetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Condensation: Reagents such as aldehydes or ketones, often in the presence of a base like sodium ethoxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from nucleophilic substitution.
Scientific Research Applications
2-Cyano-N-methyl-N-phenethylacetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive molecules with therapeutic properties.
Material Science: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-Cyano-N-methyl-N-phenethylacetamide largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets. The cyano and acetamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-methyl-N-phenylacetamide: Similar structure but with a phenyl group instead of a phenethyl group.
2-Cyano-N-methylacetamide: Lacks the phenethyl group, making it a simpler molecule.
Uniqueness
2-Cyano-N-methyl-N-phenethylacetamide is unique due to the presence of both a phenethyl and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to different properties and applications compared to its simpler analogs .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-methyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-14(12(15)7-9-13)10-8-11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3 |
InChI Key |
VBCFJMZMEQMDLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)

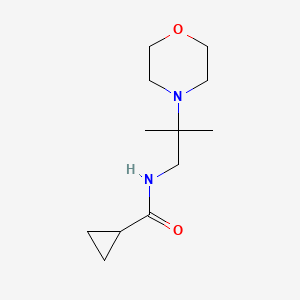
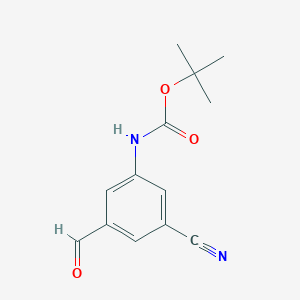
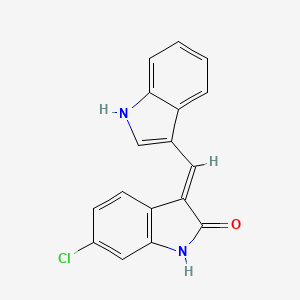
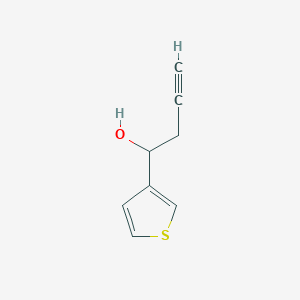
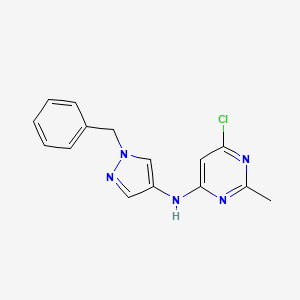

![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
